N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Overview
Description
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran, a thiophene, and a carbamoyl group
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the modulation of cell excitability .
Biochemical Pathways
The activation of GIRK channels affects several biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds , which suggests good bioavailability.
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This can have various effects depending on the specific cell type and the physiological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and thiophene intermediates, which are then coupled through a series of reactions involving carbamoylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- Indole derivatives
- Thiophene derivatives
Uniqueness
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-12-6-7-17-16(10-12)13(2)20(30-17)22(27)25-23-19(15-4-3-5-18(15)31-23)21(26)24-14-8-9-32(28,29)11-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFAHWWBBIYJBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC5CCS(=O)(=O)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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